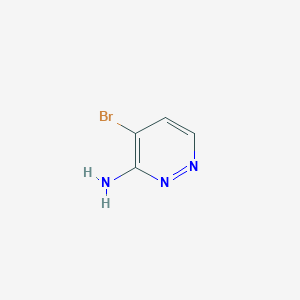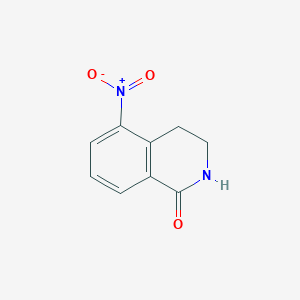
N-Cyclopropyl-N-(2-methylamino-cyclohexyl)-acetamide
Vue d'ensemble
Description
N-Cyclopropyl-N-(2-methylamino-cyclohexyl)-acetamide, also known as CX-717, is a novel compound that has been extensively studied for its potential as a cognitive enhancer. It belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain.
Mécanisme D'action
N-Cyclopropyl-N-(2-methylamino-cyclohexyl)-acetamide acts as a positive allosteric modulator of AMPA receptors in the brain. AMPA receptors are involved in the transmission of excitatory signals between neurons and are critical for synaptic plasticity, which is the ability of the brain to adapt and change in response to experience. By enhancing the activity of AMPA receptors, N-Cyclopropyl-N-(2-methylamino-cyclohexyl)-acetamide increases synaptic plasticity, leading to improved cognitive function.
Biochemical and Physiological Effects:
N-Cyclopropyl-N-(2-methylamino-cyclohexyl)-acetamide has been shown to increase the release of acetylcholine, a neurotransmitter that is critical for learning and memory. It also increases the activity of the NMDA receptor, which is involved in long-term potentiation, a process that underlies learning and memory. In addition, N-Cyclopropyl-N-(2-methylamino-cyclohexyl)-acetamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-Cyclopropyl-N-(2-methylamino-cyclohexyl)-acetamide is that it has a relatively long half-life, allowing for sustained cognitive enhancement over several hours. However, it can also cause overstimulation and excitotoxicity if used at high doses, which can lead to neuronal damage. In addition, the effects of N-Cyclopropyl-N-(2-methylamino-cyclohexyl)-acetamide can vary depending on the dose and the individual, making it difficult to establish a standardized protocol for its use in experiments.
Orientations Futures
There are several future directions for research on N-Cyclopropyl-N-(2-methylamino-cyclohexyl)-acetamide. One area of interest is its potential as a treatment for cognitive impairment in neurological disorders, such as Alzheimer's disease and schizophrenia. Another area of interest is its potential as a cognitive enhancer for healthy individuals, such as students or professionals who need to perform at a high level for extended periods of time. Further research is needed to establish the optimal dose, timing, and duration of N-Cyclopropyl-N-(2-methylamino-cyclohexyl)-acetamide use, as well as its long-term safety and efficacy. Additionally, the mechanism of action of N-Cyclopropyl-N-(2-methylamino-cyclohexyl)-acetamide is not fully understood, and further research is needed to elucidate its effects on neuronal signaling pathways and synaptic plasticity.
Applications De Recherche Scientifique
N-Cyclopropyl-N-(2-methylamino-cyclohexyl)-acetamide has been extensively studied for its potential as a cognitive enhancer. It has been shown to improve memory, attention, and learning in animal models and human clinical trials. In addition, it has been investigated for its potential as a treatment for various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
N-cyclopropyl-N-[2-(methylamino)cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-9(15)14(10-7-8-10)12-6-4-3-5-11(12)13-2/h10-13H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMFGOPARWXEPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C2CCCCC2NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401205588 | |
| Record name | Acetamide, N-cyclopropyl-N-[2-(methylamino)cyclohexyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401205588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropyl-N-(2-methylamino-cyclohexyl)-acetamide | |
CAS RN |
1353943-72-2 | |
| Record name | Acetamide, N-cyclopropyl-N-[2-(methylamino)cyclohexyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353943-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-cyclopropyl-N-[2-(methylamino)cyclohexyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401205588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid tert-butyl ester](/img/structure/B3233402.png)
![[1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B3233404.png)

![N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide](/img/structure/B3233412.png)
![2-[(2-Amino-ethyl)-methyl-amino]-1-thiophen-2-yl-ethanone](/img/structure/B3233428.png)